2,4-Dimethyl-5-oxofuran-2-carbaldehyde
Description
Properties
CAS No. |
118171-04-3 |
|---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
2,4-dimethyl-5-oxofuran-2-carbaldehyde |
InChI |
InChI=1S/C7H8O3/c1-5-3-7(2,4-8)10-6(5)9/h3-4H,1-2H3 |
InChI Key |
WYHVYNKBPBYVHU-UHFFFAOYSA-N |
SMILES |
CC1=CC(OC1=O)(C)C=O |
Canonical SMILES |
CC1=CC(OC1=O)(C)C=O |
Synonyms |
2-Furancarboxaldehyde, 2,5-dihydro-2,4-dimethyl-5-oxo- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Research Implications and Gaps
- Synthetic Utility : this compound’s dual carbonyl groups make it a candidate for cascade reactions or asymmetric catalysis, though its synthesis route remains unclear.
- Data Limitations : Direct experimental data on the target compound are absent in the provided evidence; further studies on its physicochemical properties (e.g., melting point, solubility) are needed.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2,4-Dimethyl-5-oxofuran-2-carbaldehyde, and how are reaction conditions optimized?
- Methodological Answer : Synthesis typically involves cyclization of diketones or aldehydes under acidic or catalytic conditions. For example, furan derivatives are often synthesized via Paal-Knorr cyclization using ammonium acetate or p-toluenesulfonic acid (PTSA) as catalysts. Optimization includes varying solvent polarity (e.g., DMF, THF) and temperature (80–120°C) to improve yields. Reaction progress is monitored via TLC, and purification is achieved through column chromatography .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : H and C NMR identify substituents on the furan ring and aldehyde protons (e.g., aldehyde proton at ~9.8 ppm).
- IR Spectroscopy : Confirms the carbonyl (C=O) stretch (~1700 cm) and aldehyde C–H stretch (~2800 cm).
- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : Resolves crystal packing and bond angles using programs like SHELXL .
Advanced Research Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the structure of this compound?
- Methodological Answer : Contradictions in unit cell parameters or bond lengths may arise from twinning or disordered solvent molecules. Strategies include:
- Using SHELXD for phase refinement and SHELXL for least-squares optimization to improve R-factors.
- Cross-validating with spectroscopic data (e.g., comparing experimental vs. calculated NMR shifts).
- Testing alternative space groups and applying restraints for disordered regions .
Q. What strategies are recommended for analyzing unexpected byproducts in the synthesis of this compound?
- Methodological Answer :
- Chromatographic Separation : Use HPLC or GC-MS to isolate and identify byproducts.
- Mechanistic Studies : Probe reaction intermediates via in situ FTIR or trapping experiments.
- Computational Modeling : Employ DFT calculations to predict side-reaction pathways (e.g., aldol condensation or oxidation).
- Contradiction Analysis : Compare yields and byproduct profiles under varying conditions (e.g., inert vs. aerobic) .
Q. How can computational methods complement experimental data in studying the reactivity of this compound?
- Methodological Answer :
- DFT Calculations : Predict electrophilic sites (e.g., aldehyde group) and reaction barriers for nucleophilic attacks.
- Molecular Dynamics Simulations : Model solvation effects and stability in different solvents.
- Docking Studies : Explore binding interactions with biological targets (e.g., enzymes) to guide drug design .
Key Considerations for Reproducibility
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
